BCECF-acetoxymethyl

Übersicht

Beschreibung

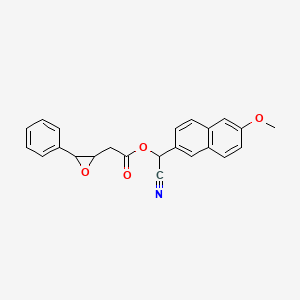

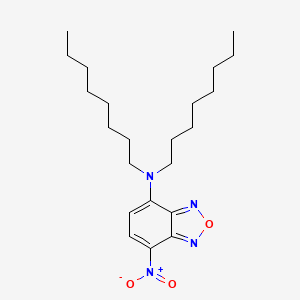

BCECF-acetoxymethyl (BCECF-AM) is a cell-permeable ester derivative of BCECF . It is hydrolyzed by cytosolic esterases to yield intracellularly trapped indicator BCECF . BCECF-AM has been used to monitor intracellular pH changes in various cells such as mammalian fibroblasts, gastric cells, lymphocytes, myocytes, and distal convoluted tubules .

Synthesis Analysis

BCECF-AM is a variable mixture of cell-permeable ester derivatives of BCECF that are hydrolyzed by cytosolic esterases to yield intracellularly trapped indicator BCECF .

Molecular Structure Analysis

The molecular weight of BCECF-AM is 808.69 . It is a dual-excitation ratiometric pH indicator with a pK a of ∼6.98 .

Chemical Reactions Analysis

BCECF-AM is hydrolyzed to BCECF by cytosolic esterases . BCECF is ideal for measuring changes ± 1 pH unit around pH 7 .

Physical and Chemical Properties Analysis

BCECF-AM has a molecular weight of 808.69 . It has an extinction coefficient of 90000 cm^-1 M^-1, with excitation and emission wavelengths of 504 nm and 527 nm respectively . It is soluble in DMSO .

Wissenschaftliche Forschungsanwendungen

BCECF-AM is used to examine multidrug resistance-associated protein (MRP) transporter activity in cells. It is introduced as a nonfluorescent membrane permeable ester and is hydrolyzed to membrane impermeable BCECF in the cell. This process is sensitive to various drug efflux interactions, reflecting interactions of the ester form with P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) during initial accumulation, and interactions of the free acid form with MRP after hydrolysis in the cell (Bachmeier, Trickler, & Miller, 2004).

BCECF is used in conjunction with fura-2 to measure intramitochondrial pCa and pH. After loading isolated heart mitochondria with BCECF, its fluorescence can monitor the pCa and pH of the mitochondrial compartment (Davis, Altschuld, Jung, & Brierley, 1987).

In the giant alga Chara australis, BCECF-AM was found to be sequestered within cytoplasmic mitochondria in immature and fast-growing cells, making it unsuitable for reporting changes in cytosolic pH but potentially useful for studying pH changes in mitochondria (Blatt & Beilby, 2007).

BCECF is frequently used for fluorometric determination of intracellular pH (pHi) in cells, including human platelets. However, the intracellular content of BCECF affects pHi readings, and its overloading can lead to significantly lower pHi values (Aharonovitz, Fridman, Livne, & Granot, 1996).

BCECF is widely used as an indicator of cytosolic pH. In Trichomonas vaginalis, BCECF was found to localize to hydrogenosomes, making it a novel fluorescent marker for these organelles. This also highlights the need for caution in using fluorogenic ester dyes to measure cytosolic properties in organisms containing hydrogenosomes (Scott, Docampo, & Benchimol, 1998).

BCECF is extensively used to measure intracellular pH in various tissue preparations, including isolated perfused rabbit cortical collecting tubules. This research has provided insights into the cellular uptake and dynamics of BCECF in different cell populations (Weiner & Hamm, 1989).

Wirkmechanismus

BCECF-acetoxymethyl, also known as acetyloxymethyl 3’,6’-bis(acetyloxymethoxy)-2’,7’-bis[3-(acetyloxymethoxy)-3-oxopropyl]-3-oxospiro[2-benzofuran-1,9’-xanthene]-5-carboxylate, is a widely used fluorescent indicator for intracellular pH .

Target of Action

The primary target of this compound is the intracellular environment, specifically the cytosolic pH of most cells . It is used to measure changes in the cytosolic pH .

Mode of Action

This compound is a cell-permeant, dual-excitation ratiometric pH indicator . It is introduced into the cell as a nonfluorescent molecule that can permeate cell membranes . Once inside the cell, the lipophilic blocking groups are cleaved by nonspecific esterases, resulting in a charged form that leaks out of cells far more slowly than its parent compound . This conversion to fluorescent BCECF via the action of intracellular esterases can be used as an indicator of cell viability .

Biochemical Pathways

This compound affects the biochemical pathway related to pH regulation within the cell. It is used to monitor the activity of the multidrug resistance-associated protein (MRP) transporter in cells . The MRP transporter is involved in the efflux of drugs and other xenobiotics out of cells .

Pharmacokinetics

The pharmacokinetic properties of this compound are characterized by its ability to permeate cell membranes and be retained within cells . Its membrane permeability allows for noninvasive bulk loading of cell suspensions . Once inside the cell, it is converted to a charged form that leaks out of cells far more slowly than its parent compound .

Result of Action

The result of this compound’s action is the generation of a fluorescent signal that is proportional to the pH within the cell . This allows for the measurement of changes in the cytosolic pH of most cells . It can also be used as an indicator of cell viability, as its conversion to fluorescent BCECF via the action of intracellular esterases indicates the presence of viable cells .

Action Environment

The action of this compound is influenced by the intracellular environment. Its fluorescence excitation profile is pH-dependent, allowing the implementation of ratiometric measurement techniques . The absorption maximum of the base form of BCECF is very close to the 488-nm argon-ion laser line, making it ideally suited for flow cytometry and confocal microscopy applications . Environmental factors such as pH and the presence of esterases can influence the compound’s action, efficacy, and stability .

Safety and Hazards

Zukünftige Richtungen

BCECF-AM has been widely used in research for monitoring intracellular pH changes . It has also been used in experimental therapies for patients with ischemic diseases . In the future, it could be used in combination with other procedures in controlling postoperative intraocular pressure in patients with medically uncontrolled primary open angle glaucoma .

Relevant Papers

Several papers have been published on BCECF-AM. For example, a study compared the drug efflux transport kinetics of BCECF-AM and its fluorescent metabolite BCECF in various blood-brain barrier models . Another study compared the effect of photodynamic therapy in combination with trabeculectomy to the effect of MMC combined with the same procedure in controlling postoperative intraocular pressure in patients with medically uncontrolled primary open angle glaucoma .

Biochemische Analyse

Biochemical Properties

BCECF-acetoxymethyl plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s pKa of approximately 6.98 makes it ideal for measuring the cytosolic pH of most cells . The compound’s fluorescence excitation profile is pH-dependent, allowing the implementation of ratiometric measurement techniques .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The compound’s conversion to fluorescent BCECF via the action of intracellular esterases can be used as an indicator of cell viability .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to fluorescent BCECF via the action of intracellular esterases . This conversion allows the compound to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound change. The compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies are important considerations .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with several enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with various transporters or binding proteins, and can also affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are important considerations . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Eigenschaften

IUPAC Name |

acetyloxymethyl 3',6'-bis(acetyloxymethoxy)-2',7'-bis[3-(acetyloxymethoxy)-3-oxopropyl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H40O21/c1-22(43)52-17-57-34-15-36-32(13-27(34)7-10-38(48)59-19-54-24(3)45)42(31-9-6-29(12-30(31)41(51)63-42)40(50)61-21-56-26(5)47)33-14-28(8-11-39(49)60-20-55-25(4)46)35(16-37(33)62-36)58-18-53-23(2)44/h6,9,12-16H,7-8,10-11,17-21H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTECHUXHORNEGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCOC1=CC2=C(C=C1CCC(=O)OCOC(=O)C)C3(C4=C(C=C(C=C4)C(=O)OCOC(=O)C)C(=O)O3)C5=C(O2)C=C(C(=C5)CCC(=O)OCOC(=O)C)OCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H40O21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90922429 | |

| Record name | (Acetyloxy)methyl 3',6'-bis[(acetyloxy)methoxy]-2',7'-bis{3-[(acetyloxy)methoxy]-3-oxopropyl}-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90922429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

880.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117464-70-7 | |

| Record name | (Acetyloxy)methyl 3',6'-bis[(acetyloxy)methoxy]-2',7'-bis{3-[(acetyloxy)methoxy]-3-oxopropyl}-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90922429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-2',7'-dipropanoic acid, 3',6'-bis(acetyloxy)-5(or 6)-[[(acetyloxy)methoxy]carbonyl]-3-oxo-, 2',7'-bis[(acetyloxy)methyl] ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.830 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How does 2',7'-bis-(2-carboxyethyl)-5(6)-carboxyfluorescein acetoxymethyl ester (BCECF-acetoxymethyl) enter cells and what is its primary use in cellular studies?

A: this compound enters cells through passive diffusion due to its acetoxymethyl (AM) ester group, which makes the molecule more lipophilic. [, ] Once inside the cell, cellular esterases cleave the AM groups, trapping the membrane-impermeant 2',7'-bis-(2-carboxyethyl)-5(6)-carboxyfluorescein (BCECF) within the cytosol. [, , ] Due to its pH sensitivity, BCECF is widely used as a fluorescent indicator for measuring intracellular pH (pHi). [, , ]

Q2: Can you elaborate on the specific properties of BCECF that make it suitable for measuring pHi?

A: BCECF exhibits a pH-dependent change in its fluorescence intensity ratio when excited at two different wavelengths. [, , ] Researchers typically excite BCECF-loaded cells at approximately 440 nm and 490 nm and measure the emitted fluorescence at wavelengths above 520 nm. [, ] By calculating the ratio of fluorescence intensities at these excitation wavelengths, changes in pHi can be accurately determined. [, ] This ratiometric measurement helps to minimize variations arising from dye concentration, cell thickness, and photobleaching.

Q3: The research mentions that procaine induces a pH rise in acidic cell organelles in stallion spermatozoa, measured using Lysosensor Green DND-189. [] How does the use of this compound complement these findings?

A: While Lysosensor Green DND-189 specifically targets acidic organelles like lysosomes, this compound primarily accumulates in the cytosol after cleavage of the AM groups. [] Therefore, the combined use of these two fluorescent probes provides a more comprehensive understanding of procaine's effects on pH regulation within different cellular compartments. By comparing the pH changes observed with both dyes, researchers can gain insights into potential pH gradients and transport mechanisms between the cytosol and acidic organelles in response to procaine treatment.

Q4: The provided research focuses on the use of this compound in specific cell types. Are there limitations to its application in other biological systems?

A: While this compound has proven to be a valuable tool for measuring pHi in various cell types, certain limitations should be considered. First, BCECF is primarily localized to the cytosol, limiting its use for studying pH changes within specific organelles. [] Second, potential dye leakage and compartmentalization issues need to be carefully addressed during experimental design and data interpretation. Finally, the sensitivity of BCECF fluorescence to factors like temperature, ionic strength, and the presence of interfering molecules should be accounted for to ensure accurate pHi measurements.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Fucose, L-, [6-3H]](/img/structure/B570579.png)

![[(1R,4Ar,4bS,7R,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,7,9,10,10a-decahydrophenanthren-1-yl]methanol](/img/structure/B570583.png)

![2-[Acetyl(hydroxy)amino]butanoic acid](/img/structure/B570588.png)

![[(3S)-3-amino-4-(3-hexylanilino)-4-oxobutyl]phosphonic acid;2,2,2-trifluoroacetic acid](/img/structure/B570597.png)